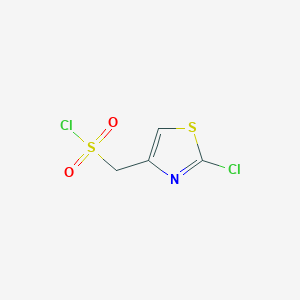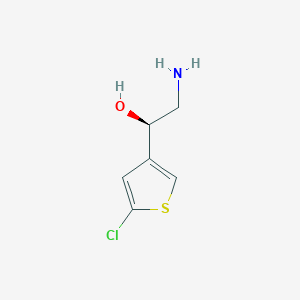
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is an organosulfur compound with a thiazole ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes. It is characterized by the presence of a chloro group and a methanesulfonyl chloride group attached to the thiazole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the chlorination of (2-chloro-1,3-thiazol-4-yl)methanol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The choice of chlorinating agent and solvent, as well as the control of temperature and reaction time, are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfides, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. The methanesulfonyl chloride group acts as an electrophile, facilitating the nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride: Similar in structure but with a methyl group instead of a chloro group.
(2-Chloro-1,3-thiazol-5-yl)methanesulfonyl chloride: Similar structure but with the chloro group at a different position on the thiazole ring.
Uniqueness
(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is unique due to the specific positioning of the chloro group and the methanesulfonyl chloride group on the thiazole ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in various chemical synthesis processes .
Propriétés
Formule moléculaire |
C4H3Cl2NO2S2 |
|---|---|
Poids moléculaire |
232.1 g/mol |
Nom IUPAC |
(2-chloro-1,3-thiazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-4-7-3(1-10-4)2-11(6,8)9/h1H,2H2 |
Clé InChI |
UNWXFVIHJRMHQV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)Cl)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)

![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)


![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)



![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)



